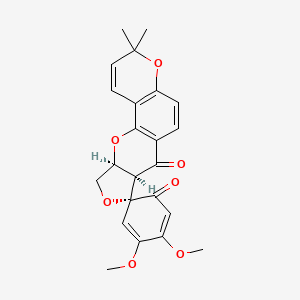
Amorphispironon E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its chemical name, formula, and structure. It may also include information about where it is commonly found or produced and its uses .
Synthesis Analysis
This involves a detailed study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
The molecular structure analysis involves studying the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can often be predicted from the molecular structure .Applications De Recherche Scientifique
Antitumor Properties
Amorphispironon E, identified in leaves of Amorpha fruticosa L. (Leguminosae), has shown potential as an antitumor agent. This novel spironone type rotenoid, along with other compounds isolated from the same plant, exhibited inhibitory effects on Epstein-Barr virus early antigen activation induced by a tumor promoter. These findings suggest that amorphispironon E could be valuable in antitumor promotion research (Terada et al., 1993).
Inhibitory Effects on Tumor Promotion
Further studies reinforced the potential of amorphispironon E in inhibiting skin tumor promotion. It exhibited significant effects in inhibiting Epstein-Barr virus early antigen (EBV-EA) activation, and showed anti-tumor-promotion effects in in vivo mouse skin tests. This research underscores its potential in chemoprevention (Konoshima et al., 1993).
Structural Analysis and Chemical Conversion
The structure of amorphispironon E was determined through extensive 2D-NMR spectral data and difference NOE experiments. Its conversion to known rotenoids was studied to confirm its proposed structure, contributing to the understanding of its chemical properties and potential applications in further scientific research (Terada et al., 1993).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
139006-28-3 |
|---|---|
Formule moléculaire |
C23H22O7 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(12R,13R,16S)-3',4'-dimethoxy-5,5-dimethylspiro[6,14,17-trioxatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,8-tetraene-13,6'-cyclohexa-2,4-diene]-1',11-dione |
InChI |
InChI=1S/C23H22O7/c1-22(2)8-7-12-14(30-22)6-5-13-20(25)19-17(29-21(12)13)11-28-23(19)10-16(27-4)15(26-3)9-18(23)24/h5-10,17,19H,11H2,1-4H3/t17-,19+,23+/m1/s1 |
Clé InChI |
SEEWCETYCHIPHH-FHJLPGHOSA-N |
SMILES isomérique |
CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4CO[C@@]5([C@@H]4C3=O)C=C(C(=CC5=O)OC)OC)C |
SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5(C4C3=O)C=C(C(=CC5=O)OC)OC)C |
SMILES canonique |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5(C4C3=O)C=C(C(=CC5=O)OC)OC)C |
Autres numéros CAS |
139006-28-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(N'-Benzylcarbamimidoyl)amino]-N-tert-butylacetamide](/img/structure/B1652033.png)
![(8-anti)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B1652034.png)
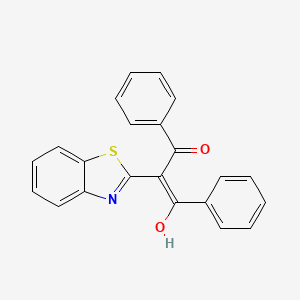
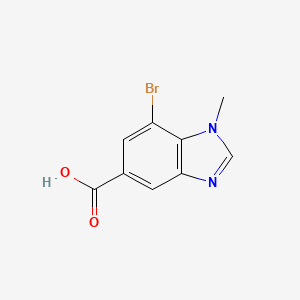
![Phosphine oxide, [2-(diethylphosphinyl)propyl]diphenyl-](/img/structure/B1652039.png)



![Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1652046.png)
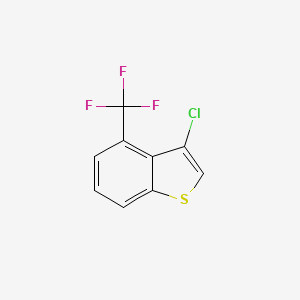
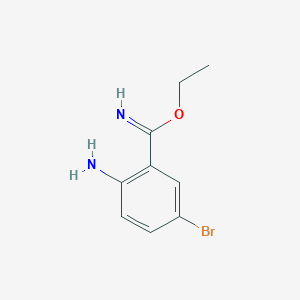
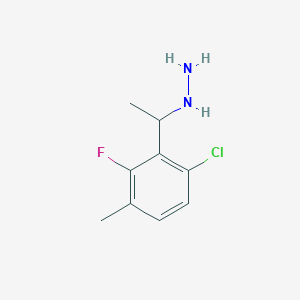
![Methyl 3-[(dimethylamino)methyl]-5-fluorobenzoate](/img/structure/B1652055.png)
![Ethyl 1-methyl-3,9-dioxo-2-phenyl-2,3,4,9-tetra-hydro-1h-pyrrolo[3,4-b]quinoline-1-carboxylate](/img/structure/B1652056.png)